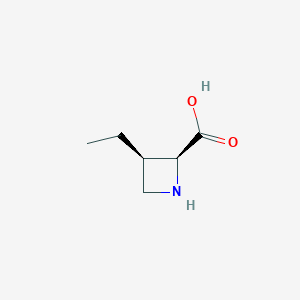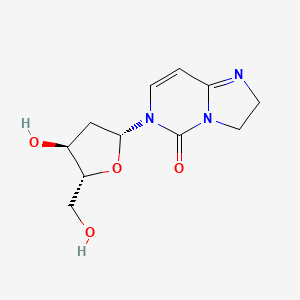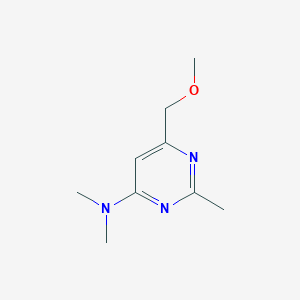
3-Pyridinethiol, 2-((2-amino-4-methyl-6-pyrimidinyl)amino)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and thiol groups in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-6-methylpyrimidine-4-thiol with 2,6-dichloropyridine under basic conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine or pyridine rings.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyrimidine or pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Agriculture: The compound is investigated for its potential as a plant growth regulator and pesticide.
Wirkmechanismus
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol involves its interaction with specific molecular targets. The amino and thiol groups allow it to form strong bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, making it effective against various diseases. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylpyrimidine-4-thiol: Shares the pyrimidine and thiol groups but lacks the pyridine ring.
2,6-Diaminopyridine: Contains the pyridine ring with amino groups but lacks the thiol group.
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure with different substituents.
Uniqueness
2-((2-Amino-6-methylpyrimidin-4-yl)amino)-6-methylpyridine-3-thiol is unique due to the combination of pyrimidine and pyridine rings with both amino and thiol groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
81587-36-2 |
|---|---|
Molekularformel |
C11H13N5S |
Molekulargewicht |
247.32 g/mol |
IUPAC-Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C11H13N5S/c1-6-3-4-8(17)10(13-6)15-9-5-7(2)14-11(12)16-9/h3-5,17H,1-2H3,(H3,12,13,14,15,16) |
InChI-Schlüssel |
PGPLPWPELYKDAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)S)NC2=NC(=NC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)



![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)



![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)
